
2-Octyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with an oxazinone ring, with an octyl group attached at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate N-acylated anthranilic acid is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for high yields under mild conditions and simplifies the workup process .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazinone ring .
Aplicaciones Científicas De Investigación
2-Octyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential as an anti-neoplastic agent and protease inhibitor.
Industry: Used in the development of fungicides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, preventing their normal function. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, contributing to its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its bleaching properties and environmental friendliness.
2-Amino-4H-3,1-benzoxazin-4-one: Noted for its potency as an acyl-enzyme inhibitor.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom instead of oxygen, showing different biological activities.
Uniqueness
2-Octyl-4H-3,1-benzoxazin-4-one is unique due to its octyl group, which imparts distinct physical and chemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
144080-38-6 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
2-octyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3 |
Clave InChI |
XZIGNQRPQANWIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=NC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


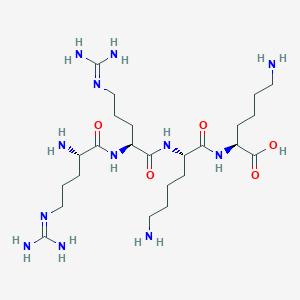
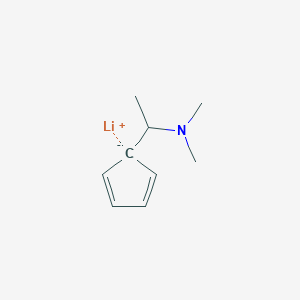
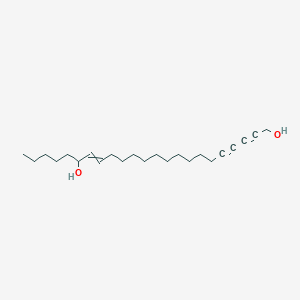

![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)

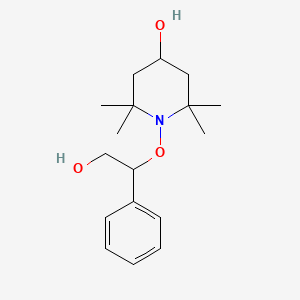


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
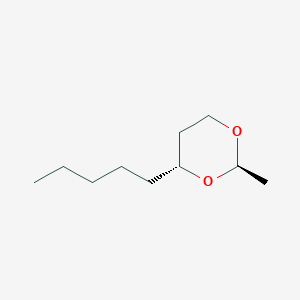
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
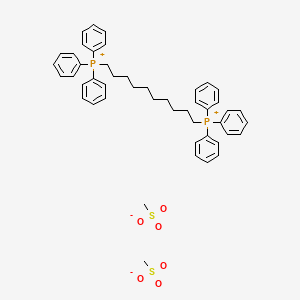
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
